6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
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Overview
Description
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole core with chloro and difluoro substituents.
Preparation Methods
The synthesis of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and fluorination reactions under controlled conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole can be compared with similar compounds such as:
6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline: This compound shares a similar core structure but differs in its substituents and overall properties.
6-chloro-2,2-difluoro-benzo[1,3]dioxol-5-ylamine: Another related compound with different functional groups, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C8H3ClF2N2O2 |
---|---|
Molecular Weight |
232.57 g/mol |
IUPAC Name |
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H3ClF2N2O2/c9-7-12-3-1-5-6(2-4(3)13-7)15-8(10,11)14-5/h1-2H,(H,12,13) |
InChI Key |
KWEWTSREBGKLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=C(N2)Cl |
Origin of Product |
United States |
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